molecular formula C8H6Cl2N2 B045833 2,5-Dichloro-4,6-dimethylnicotinonitrile CAS No. 91591-63-8

2,5-Dichloro-4,6-dimethylnicotinonitrile

Cat. No.: B045833
CAS No.: 91591-63-8
M. Wt: 201.05 g/mol
InChI Key: UCGWYTUBYASPFG-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C8H6Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and two methyl groups on the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 2,5-Dichloro-4,6-dimethylnicotinonitrile is the muscarinic receptor 4 (M4) . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it is involved in various physiological functions.

Mode of Action

This compound acts as a positive allosteric modulator for the M4 receptor . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, acetylcholine. This results in an increased activation of the M4 receptor.

Result of Action

The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. For instance, it has been shown to be active in a preclinical model of schizophrenia , suggesting potential antipsychotic effects.

Biochemical Analysis

Preparation Methods

Chemical Reactions Analysis

2,5-Dichloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and catalysts, depending on the desired transformation. Major products formed from these reactions include substituted pyridines, amines, and carboxylic acids .

Comparison with Similar Compounds

2,5-Dichloro-4,6-dimethylnicotinonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the number and position of substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGWYTUBYASPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319215
Record name 2,5-Dichloro-4,6-dimethylnicotinonitrile
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Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91591-63-8
Record name 2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
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Record name NSC 341973
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Record name 91591-63-8
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Record name 2,5-Dichloro-4,6-dimethylnicotinonitrile
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Record name 2,5-dichloro-4,6-dimethylnicotinonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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